molecular formula C10H8N2S B1297522 2,2'-Thiodipyridine CAS No. 4262-06-0

2,2'-Thiodipyridine

Cat. No. B1297522
Key on ui cas rn: 4262-06-0
M. Wt: 188.25 g/mol
InChI Key: AQYNZOSCOWGGTP-UHFFFAOYSA-N
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Patent
US04603208

Procedure details

2.22 g of 2-mercaptopyridine and 0.96 g of 50% sodium hydride were dissolved in 50 ml of dimethylformamide, and the mixture was stirred at room temperature for one hour. Thereafter, 13.0 g of polyprenyl bromide of general formula (II) in which n=15 and A=Br were added. After the addition, the mixture was stirred overnight at room temperature. The reaction mixture was poured into about 50 ml of water and extracted with diethyl ether. The diethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The ether was distilled off to give a yellow liquid. The liquid was purified by silica gel column chromatography using hexane-ethyl acetate as the eluent to give 7.8 g of a slightly yellow liquid. NMR analysis of this liquid demonstrated that the signal (doublet, δ=3.91) assignable to --CH2Br of the starting polyprenyl bromide had disappeared and a signal (doublet, δ=3.78) assignable to --CH2S and a signal (multiplet, δ=6.75-8.35) assignable to --S--C5H4N had newly appeared. FD-MASS of this liquid gave m/e=1335.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[H-].[Na+].[Br-].O>CN(C)C=O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
0.96 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
[Br-]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The diethyl ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid
CUSTOM
Type
CUSTOM
Details
The liquid was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give 7.8 g of a slightly yellow liquid
CUSTOM
Type
CUSTOM
Details
FD-MASS of this liquid gave m/e=1335

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=C(C=CC=C1)SC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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